7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
“7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-24-15-8-4-12(5-9-15)16-10-17(13-2-6-14(19)7-3-13)23-18(22-16)20-11-21-23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSLUKYKMHZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which then undergoes cyclization with a suitable triazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, “7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with specific enzymes or receptors, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromophenyl and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-phenyl-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-chlorophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-fluorophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of a bromine atom in “7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” distinguishes it from other similar compounds. Bromine can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
